molecular formula C11H10N2O2 B1362198 2,3-dimethylquinoxaline-5-carboxylic Acid CAS No. 6924-67-0

2,3-dimethylquinoxaline-5-carboxylic Acid

Cat. No. B1362198
CAS RN: 6924-67-0
M. Wt: 202.21 g/mol
InChI Key: IULOBNZHHDITLL-UHFFFAOYSA-N
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Description

2,3-Dimethylquinoxaline-5-carboxylic acid is an organic compound with the molecular formula C11H10N2O2 . It has a molecular weight of 202.21 . The compound is a solid in its physical form .


Molecular Structure Analysis

The InChI code for 2,3-dimethylquinoxaline-5-carboxylic acid is 1S/C11H10N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-5H,1-2H3,(H,14,15) . This indicates that the molecule consists of a quinoxaline core with two methyl groups at the 2 and 3 positions and a carboxylic acid group at the 5 position.


Physical And Chemical Properties Analysis

2,3-Dimethylquinoxaline-5-carboxylic acid is a solid at room temperature . It has a molecular weight of 202.21 .

Scientific Research Applications

Antimicrobial Research

2,3-Dimethylquinoxaline-5-carboxylic Acid and its derivatives have been investigated for their antimicrobial properties. El-Gaby et al. (2002) studied the synthesis of novel quinoxaline carboxylic acid derivatives, specifically focusing on their potential for antimicrobial investigation. These compounds, including 6,7-Dimethylquinoxaline-2,3-dicarboxylic acid, have shown promise in antimicrobial activities, with variations in side chains like acetamido and Schiffs bases influencing their activity (El-Gaby et al., 2002).

Antifungal Applications

In the realm of antifungal research, Alfadil et al. (2021) explored the antifungal activity of 2,3-Dimethylquinoxaline. Their study, both in vitro and in vivo, examined the compound's effectiveness against a range of pathogenic fungi. This research highlights the potential of 2,3-Dimethylquinoxaline in treating fungal infections (Alfadil et al., 2021).

Research in Organic Chemistry and Material Science

Significant research has been done in the field of organic chemistry and material science using 2,3-dimethylquinoxaline derivatives. For instance, Faizan et al. (2019) conducted a study on the cocrystallization of 2,3-dimethylquinoxaline with 3,5-dinitrobenzoic acid, focusing on its crystal structure, spectroscopic features, and DFT studies. This work provides insights into the molecular properties and potential applications in material science (Faizan et al., 2019).

Potential in Depression Treatment Research

Research has also been conducted on the role of 2,3-dimethylquinoxaline derivatives in depression treatment. Mahesh et al. (2011) designed and synthesized a novel series of 3-ethoxyquinoxalin-2-carboxamides, starting from 3-ethoxyquinoxalin-2-carboxylic acid, to investigate their potential as antidepressants. Their research focused on the pharmacological evaluation of these compounds as 5-HT3 receptor antagonists (Mahesh et al., 2011).

Electrochemical Research

Davarani et al. (2006) studied the electrochemical oxidation of 2,3-dimethylhydroquinone in the presence of 1,3-dicarbonyl compounds. This research provides valuable insights into the electrochemical mechanisms and synthesis processes relevant to 2,3-dimethylquinoxaline compounds (Davarani et al., 2006).

Safety And Hazards

The safety information for 2,3-dimethylquinoxaline-5-carboxylic acid indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .

properties

IUPAC Name

2,3-dimethylquinoxaline-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-6-7(2)13-10-8(11(14)15)4-3-5-9(10)12-6/h3-5H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IULOBNZHHDITLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC(=C2N=C1C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378018
Record name 2,3-dimethylquinoxaline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-dimethylquinoxaline-5-carboxylic Acid

CAS RN

6924-67-0
Record name 2,3-Dimethyl-5-quinoxalinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6924-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-dimethylquinoxaline-5-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
PM Datar, ENG Marsh - ACS Catalysis, 2021 - ACS Publications
Phenazine-1-carboxylic acid decarboxylase (PhdA) is a member of the expanding class of prenylated-FMN-dependent (prFMN) decarboxylase enzymes. These enzymes have attracted …
Number of citations: 5 pubs.acs.org

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